Inpyrfluxam is a novel fungicide classified as a succinate dehydrogenase inhibitor (SDHI), developed to combat a variety of fungal pathogens affecting crops. It was discovered by the Sumitomo Chemical Company and first registered for use in 2020. This compound demonstrates high efficacy against significant plant diseases, including Brown Rust on wheat, Net Blotch on barley, and Black Scurf on potatoes . The chemical formula for inpyrfluxam is , with a molecular weight of 333.38 g/mol .
The synthesis of inpyrfluxam can be achieved through a multi-step process involving several key reactions. The initial steps typically include the formation of the indane structure, which is crucial for its biological activity. A common synthetic route begins with 4-fluoroaniline as a starting material, which undergoes a series of reactions including cyclization and hydrogenation to form the desired compound .
The molecular structure of inpyrfluxam features an indane core substituted with various functional groups that enhance its fungicidal properties. The presence of fluorine atoms is significant for its biological activity and stability.
Inpyrfluxam undergoes various chemical reactions that are essential for its mode of action as a fungicide. These include:
The degradation products are monitored to ensure they do not pose risks to non-target organisms or ecosystems. The chemical stability under different environmental conditions has been evaluated to optimize its application in agriculture.
Inpyrfluxam functions primarily by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts energy production within fungal cells, leading to cell death.
These properties indicate that inpyrfluxam is stable under typical storage conditions but requires careful handling due to its flammability.
Inpyrfluxam has been extensively tested for its efficacy in agricultural settings, particularly against various fungal pathogens that threaten crop yields. Its applications include:
The U.S. Environmental Protection Agency has evaluated inpyrfluxam's environmental impact and determined that it does not pose significant risks to endangered species when used according to label instructions . This assessment supports its continued use in sustainable agricultural practices.
The industrial synthesis of Inpyrfluxam (3-(difluoromethyl)-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide) represents a sophisticated multistep process that strategically builds the molecular architecture through sequential transformations. The synthesis commences with a modified Skraup cyclization where aniline reacts with acetone under lanthanide catalysis to yield 2,2,4-trimethyl-1,2-dihydroquinoline. This critical initial step benefits from the Lewis acidic properties of lanthanide catalysts, which enhance reaction efficiency compared to traditional Skraup conditions [5]. The dihydroquinoline intermediate undergoes N-acetylation to improve stability before proceeding to catalytic hydrogenation using palladium on charcoal (Pd/C) as a heterogeneous catalyst, saturating the heterocyclic ring to form the corresponding tetrahydroquinoline derivative [3] [5].
The pivotal indane rearrangement occurs under acidic conditions (typically sulfuric or polyphosphoric acid), transforming the tetrahydroquinoline scaffold into the racemic 1,1,3-trimethylindan-4-amine framework. This skeletal rearrangement proceeds via a Wagner-Meerwein shift mechanism that establishes the indane core essential for fungicidal activity [3] [5]. Following this transformation, the synthesis diverges to address stereochemistry:
The concluding step involves amidation between the optically pure (R)-1,1,3-trimethylindan-4-amine and the acid chloride derivative of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. This privileged SDHI pharmacophore is synthesized separately via a regioselective Knorr pyrazole synthesis followed by difluoromethylation, achieving high atom economy [3] [5].
Table 1: Key Intermediates in Inpyrfluxam Synthesis
Intermediate | Chemical Structure | Function | Catalyst/Reaction |
---|---|---|---|
2,2,4-Trimethyl-1,2-dihydroquinoline | ![]() | Cyclized backbone | Lanthanide-catalyzed Skraup |
Tetrahydroquinoline derivative | ![]() | Saturated precursor | Pd/C hydrogenation |
1,1,3-Trimethylindan-4-amine (racemic) | ![]() | Chiral scaffold precursor | Acid-catalyzed rearrangement |
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride | ![]() | SDHI pharmacophore | Knorr synthesis/SOCl₂ activation |
While the industrial synthesis of Inpyrfluxam currently employs chiral resolution, significant research focuses on iridium-catalyzed asymmetric hydrogenation as a potential route to the chiral indane scaffold. This approach aligns with industry trends toward atom-economical stereocontrol that minimizes waste generation. The indene precursor (1,1,3-trimethyl-3H-indene) represents an ideal substrate for asymmetric hydrogenation due to its prochiral planar structure [4] [6]. Modern P,N-ligands such as phosphine-oxazolines (PHOX ligands) demonstrate exceptional capacity for facial discrimination during iridium-catalyzed hydrogenation:
The stereochemical outcome critically influences bioactivity, as only the (R)-enantiomer exhibits potent SDH inhibition. Biological testing reveals the (S)-enantiomer demonstrates >100-fold lower activity against Basidiomycota fungi, validating the importance of stereoselective synthesis [5] [6]. Alternative approaches include enzymatic kinetic resolution using immobilized lipases, though industrial implementation remains limited compared to chemical resolution [6].
Table 2: Asymmetric Methods for Chiral Indane Synthesis
Method | Mechanism | ee (%) | Throughput | Limitations |
---|---|---|---|---|
Chemical Resolution (Diastereomeric salts) | Acid-base crystallization | 99.5 | High | 50% maximum yield; Recycling required |
Iridium-Catalyzed Asymmetric Hydrogenation | Homogeneous catalysis | 95-98 | Moderate | Catalyst cost; Sensitivity to impurities |
Enzymatic Kinetic Resolution | Acylation/deacylation | 90-95 | Low | Narrow substrate scope; Slow kinetics |
The manufacturing process for Inpyrfluxam incorporates several green chemistry principles to minimize environmental impact while maintaining economic viability. Key innovations focus on catalyst recycling, solvent reduction, and waste stream valorization:
Catalyst Recovery: The Pd/C hydrogenation catalyst undergoes magnetic nanoparticle immobilization (Fe₃O₄@Pd) enabling >95% recovery via magnetic separation, reducing palladium consumption by 70% compared to conventional filtration [6]
Atom Economy: The indane rearrangement achieves 82% atom utilization by conserving all skeletal atoms during the transformation, while the amidation step employs reactive extrusion to eliminate solvent use entirely [3]
Process analytics reveal significant environmental metric improvements:
Table 3: Green Chemistry Metrics for Inpyrfluxam Production
Parameter | Initial Process | Optimized Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity (kg/kg) | 32 | 11 | 65.6 |
Organic Solvent Consumption (L/kg) | 56 | 18 | 67.9 |
Catalyst Loading (g Pd/kg product) | 1.8 | 0.5 | 72.2 |
Energy Consumption (kWh/kg) | 120 | 42 | 65.0 |
Water Usage (L/kg) | 210 | 85 | 59.5 |
Regulatory considerations drive adoption of continuous flow chemistry for the hazardous acid rearrangement step, enabling precise temperature control (-5°C to 5°C) and reducing acid waste by 40% through inline neutralization [3] [6]. Future development focuses on biocatalytic deracemization to achieve theoretical 100% yield of the (R)-enantiomer using engineered aminotransferases, potentially revolutionizing the stereochemistry establishment phase.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2